THZ1 Dihydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7. It has emerged as an important compound in cancer research due to its ability to inhibit transcriptional regulation by targeting the phosphorylation of the C-terminal domain of RNA polymerase II. This inhibition leads to the suppression of oncogenes, making THZ1 a significant focus in studies related to various cancers, particularly those driven by super-enhancers.
THZ1 is classified as a small molecule inhibitor and falls under the category of kinase inhibitors. Specifically, it targets cyclin-dependent kinases, which are crucial for cell cycle regulation and transcriptional control.
The synthesis often employs techniques such as chromatography for purification and NMR spectroscopy for structural confirmation. The compound is typically dissolved in dimethyl sulfoxide for biological assays due to its high solubility in this solvent .
The molecular formula for THZ1 Dihydrochloride is C_14H_16Cl_2N_5O_2S. Its structure includes a thiazole ring, which is integral to its inhibitory activity against cyclin-dependent kinase 7.
THZ1 primarily acts through covalent modification of cyclin-dependent kinase 7 at the cysteine residue (C312) outside the kinase domain. This action leads to:
In vitro studies have demonstrated that THZ1 exhibits an IC50 value of approximately 3.2 nM against CDK7, indicating potent inhibitory effects on cell proliferation across various cancer cell lines .
THZ1 exerts its effects through several mechanisms:
Research indicates that THZ1 not only inhibits cell cycle progression but also affects transcriptional initiation processes critical for tumor growth.
THZ1 has been extensively used in research focused on:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2